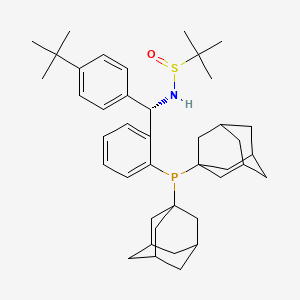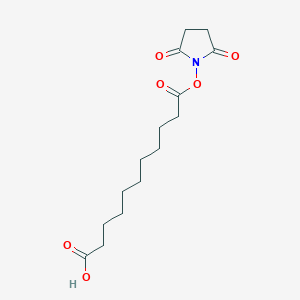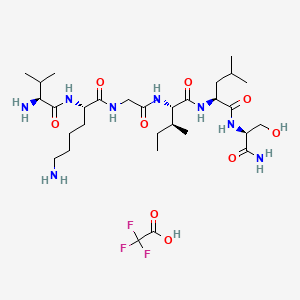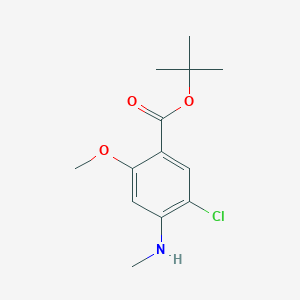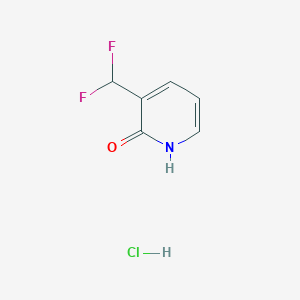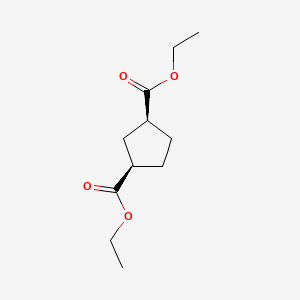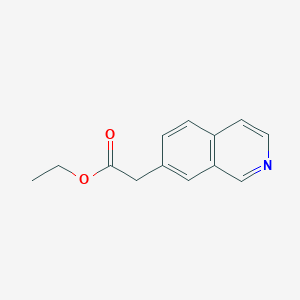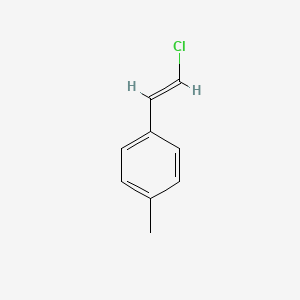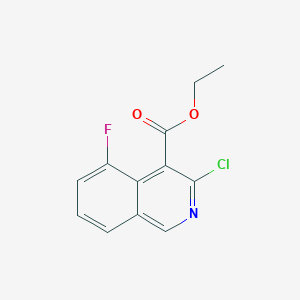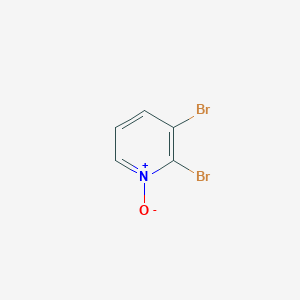
2,3-Dibromopyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromopyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 3rd positions, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopyridine 1-oxide typically involves the bromination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2nd and 3rd positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromopyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium amide, and thiols. These reactions are typically carried out in polar solvents like liquid ammonia or dimethylformamide.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the N-oxide group.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for further oxidation.
Major Products Formed:
Substitution Reactions: Products include 2,3-diaminopyridine and 2,3-dithiopyridine.
Reduction Reactions: The major product is 2,3-dibromopyridine.
Oxidation Reactions: Products can include various pyridine derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
2,3-Dibromopyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromopyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property is exploited in various catalytic reactions and synthetic processes.
Comparación Con Compuestos Similares
2,3-Dibromopyridine: Lacks the N-oxide group, making it less reactive in certain catalytic processes.
2,3-Dichloropyridine 1-oxide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,3-Diiodopyridine 1-oxide: Contains iodine atoms, which can significantly alter its chemical properties and reactivity.
Uniqueness: 2,3-Dibromopyridine 1-oxide is unique due to the presence of both bromine atoms and the N-oxide group. This combination imparts distinct reactivity patterns, making it valuable in various synthetic and catalytic applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Propiedades
Fórmula molecular |
C5H3Br2NO |
|---|---|
Peso molecular |
252.89 g/mol |
Nombre IUPAC |
2,3-dibromo-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3Br2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H |
Clave InChI |
XAVYEANEJDDGDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C([N+](=C1)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


